molecular formula C23H37Cl3N2O2 B12756178 1-Pentanone, 1-(4-(3-chlorophenyl)-1-(3-(4-morpholinyl)propyl)-4-piperidinyl)-, dihydrochloride CAS No. 62270-80-8

1-Pentanone, 1-(4-(3-chlorophenyl)-1-(3-(4-morpholinyl)propyl)-4-piperidinyl)-, dihydrochloride

Cat. No.: B12756178
CAS No.: 62270-80-8
M. Wt: 479.9 g/mol
InChI Key: MQGZLBDTAIVWGI-UHFFFAOYSA-N
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Description

1-Pentanone, 1-(4-(3-chlorophenyl)-1-(3-(4-morpholinyl)propyl)-4-piperidinyl)-, dihydrochloride is a complex organic compound that features a piperidine ring, a morpholine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the morpholine ring. Common reagents used in these steps include chlorinating agents, reducing agents, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the morpholine ring.

    Reduction: Reduction reactions may target the ketone group in the pentanone moiety.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological pathways, making it a candidate for drug development.

Industry

In industry, the compound might be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, dihydrochloride: Lacks the morpholine ring.

    1-Pentanone, 1-(4-(3-chlorophenyl)-1-(3-(4-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride: Contains an additional piperidine ring instead of the morpholine ring.

Uniqueness

The presence of both the morpholine and piperidine rings, along with the chlorophenyl group, makes this compound unique. These structural features may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.

Properties

CAS No.

62270-80-8

Molecular Formula

C23H37Cl3N2O2

Molecular Weight

479.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)-1-(3-morpholin-4-ylpropyl)piperidin-4-yl]pentan-1-one;dihydrochloride

InChI

InChI=1S/C23H35ClN2O2.2ClH/c1-2-3-8-22(27)23(20-6-4-7-21(24)19-20)9-13-25(14-10-23)11-5-12-26-15-17-28-18-16-26;;/h4,6-7,19H,2-3,5,8-18H2,1H3;2*1H

InChI Key

MQGZLBDTAIVWGI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1(CCN(CC1)CCCN2CCOCC2)C3=CC(=CC=C3)Cl.Cl.Cl

Origin of Product

United States

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